molecular formula C19H9ClFN3O3S B14079937 7-Chloro-1-(2-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(2-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14079937
M. Wt: 413.8 g/mol
InChI Key: NNOHKZQZNGTWEV-UHFFFAOYSA-N
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Description

7-Chloro-1-(2-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a chromeno[2,3-c]pyrrole core, a thiadiazole ring, and various substituents such as chlorine and fluorine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(2-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminobenzophenone derivatives and α,β-unsaturated carbonyl compounds.

    Introduction of the thiadiazole ring: This step involves the reaction of the intermediate with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Substitution reactions: Chlorine and fluorine substituents are introduced through halogenation reactions using reagents like thionyl chloride and fluorobenzene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation products: Oxidized derivatives with modified pyrrole rings.

    Reduction products: Reduced derivatives with modified carbonyl groups.

    Substitution products: Substituted derivatives with new functional groups replacing halogens.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique electronic and structural properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 7-Chloro-1-(2-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1-(2-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • This compound analogs : Compounds with similar structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features. The presence of the chromeno[2,3-c]pyrrole core, thiadiazole ring, and halogen substituents confer unique electronic and steric properties, making it distinct from other similar compounds. These properties contribute to its diverse range of applications and potential as a versatile compound in scientific research.

Properties

Molecular Formula

C19H9ClFN3O3S

Molecular Weight

413.8 g/mol

IUPAC Name

7-chloro-1-(2-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C19H9ClFN3O3S/c20-9-5-6-13-11(7-9)16(25)14-15(10-3-1-2-4-12(10)21)24(18(26)17(14)27-13)19-23-22-8-28-19/h1-8,15H

InChI Key

NNOHKZQZNGTWEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=C(C3=O)C=C(C=C5)Cl)F

Origin of Product

United States

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